molecular formula C30H56O7 B14756215 [2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

Katalognummer: B14756215
Molekulargewicht: 528.8 g/mol
InChI-Schlüssel: DMCPZDAVVMKAJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dodecanoate ester linked to a dihydroxyoxolan ring, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate typically involves multiple steps, including esterification and protection-deprotection strategies to ensure the correct stereochemistry is maintained. One common synthetic route involves the esterification of dodecanoic acid with a dihydroxyoxolan derivative under acidic conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of dodecanol derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. It may target enzymes or receptors involved in metabolic pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C30H56O7

Molekulargewicht

528.8 g/mol

IUPAC-Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

InChI

InChI=1S/C30H56O7/c1-3-5-7-9-11-13-15-17-19-21-27(32)35-24-26(30-29(34)25(31)23-36-30)37-28(33)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-31,34H,3-24H2,1-2H3

InChI-Schlüssel

DMCPZDAVVMKAJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.